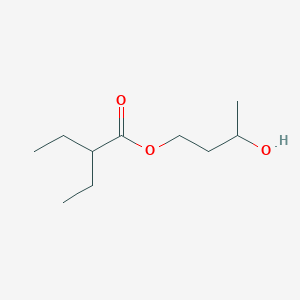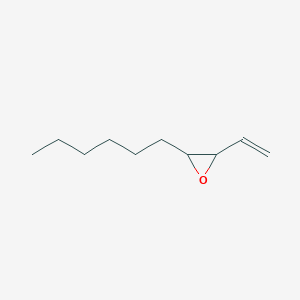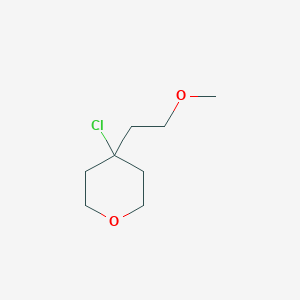![molecular formula C5H13NO2Si B14400322 N-{[(Trimethylsilyl)oxy]methyl}formamide CAS No. 88237-54-1](/img/structure/B14400322.png)
N-{[(Trimethylsilyl)oxy]methyl}formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(Trimethylsilyl)oxy]methyl}formamide is a chemical compound characterized by the presence of a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Trimethylsilyl)oxy]methyl}formamide typically involves the reaction of formamide with a trimethylsilylating agent. Common reagents used for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction conditions often involve the use of a base, such as triethylamine, to facilitate the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but is optimized for efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
N-{[(Trimethylsilyl)oxy]methyl}formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formic acid derivatives, while reduction can produce amines or alcohols .
科学的研究の応用
N-{[(Trimethylsilyl)oxy]methyl}formamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-{[(Trimethylsilyl)oxy]methyl}formamide involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of functional groups in a molecule. This allows for selective reactions to occur, facilitating complex synthetic processes .
類似化合物との比較
Similar Compounds
N-Methyl-N-trimethylsilylacetamide: Similar in structure but with an acetamide group instead of a formamide group.
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups into molecules.
Uniqueness
N-{[(Trimethylsilyl)oxy]methyl}formamide is unique due to its specific combination of a formamide group with a trimethylsilyl group. This combination imparts distinct chemical properties, making it particularly useful in organic synthesis and analytical chemistry .
特性
CAS番号 |
88237-54-1 |
|---|---|
分子式 |
C5H13NO2Si |
分子量 |
147.25 g/mol |
IUPAC名 |
N-(trimethylsilyloxymethyl)formamide |
InChI |
InChI=1S/C5H13NO2Si/c1-9(2,3)8-5-6-4-7/h4H,5H2,1-3H3,(H,6,7) |
InChIキー |
HFCZDPBQJAZRRH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400242.png)

![5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole](/img/structure/B14400253.png)

![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)
![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)
![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)


![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)

![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)
